N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide
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Overview
Description
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, as well as a thiophene ring attached to a carboxamide group
Mechanism of Action
Target of Action
coli) strains . The active site of the β-lactamase receptor of E. coli is involved in the binding of these compounds .
Mode of Action
coli . This suggests that the compound may interact with its targets, leading to changes that inhibit the function of the β-lactamase enzyme.
Biochemical Pathways
This pathway is crucial for the bacteria’s resistance to β-lactam antibiotics, and inhibiting it could lead to increased susceptibility of the bacteria to these antibiotics .
Result of Action
coli, it can be inferred that the compound may lead to the inhibition of the β-lactamase enzyme, thereby increasing the susceptibility of the bacteria to β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative, such as thiophene-2-carboxylic acid.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the carboxylic acid derivative of thiophene and an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALWPSMWXQLVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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